

Application Note: Purification of 1-Hydroxy-2-pentanone by Vacuum Distillation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Hydroxy-2-pentanone**

Cat. No.: **B1216695**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-Hydroxy-2-pentanone** (CAS 64502-89-2) is an alpha-hydroxy ketone, a class of compounds that are valuable building blocks in fine chemical synthesis.^[1] The purity of such intermediates is critical for the success of subsequent synthetic steps and the quality of the final product. Due to the thermal sensitivity of many alpha-hydroxy ketones, which can be prone to degradation at elevated temperatures, vacuum distillation is the preferred method for purification.^[2] This protocol provides a detailed procedure for the purification of **1-Hydroxy-2-pentanone**, minimizing the risk of thermal decomposition and removing volatile and non-volatile impurities.

Physicochemical and Safety Data

A summary of essential quantitative data for **1-Hydroxy-2-pentanone** is presented below. Distillation parameters should be adjusted based on the initial purity of the material and the specific equipment used.

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ O ₂	[3]
Molecular Weight	102.13 g/mol	[3]
Boiling Point (est.)	174 - 186.45 °C (at 760 mmHg)	[4][5][6]
Melting Point (est.)	2.5 °C	[5][6]
Vapor Pressure (est.)	0.8029 hPa @ 20°C	[4]
Appearance	Clear Colourless Oil	[6]
GHS Hazard Statements	H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.	[7]

Experimental Protocol: Vacuum Distillation

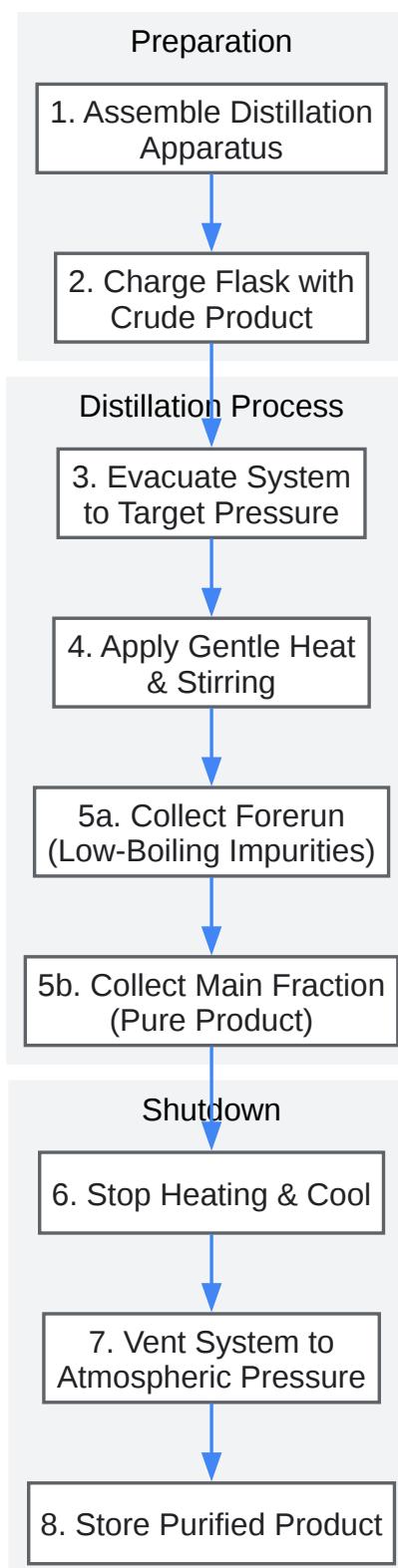
This protocol is adapted from standard laboratory procedures for the purification of thermally sensitive ketones.[2][8]

Objective: To purify crude **1-Hydroxy-2-pentanone** by removing impurities with significantly different boiling points using fractional vacuum distillation.

Materials:

- Crude **1-Hydroxy-2-pentanone**
- Round-bottom flask (distillation pot)
- Short-path distillation head or a fractionating column (e.g., Vigreux)
- Condenser
- Receiving flasks (multiple, appropriately sized)

- Thermometer and adapter
- Vacuum pump, tubing, and pressure gauge (manometer)
- Heating mantle with magnetic stirrer
- Magnetic stir bar or boiling chips
- Cold trap (recommended, with dry ice/acetone or liquid nitrogen)
- Vacuum grease


Procedure:

- Apparatus Assembly:
 - Assemble the distillation apparatus in a certified fume hood. Ensure all glassware is clean and dry.
 - Lightly grease all ground-glass joints to ensure a good seal under vacuum.
 - Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.
 - Position the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.
 - Connect the condenser to a chilled water source.
 - Connect the vacuum takeoff adapter to a cold trap and then to the vacuum pump. Include a manometer in the system to monitor the pressure.
- Charging the Flask:
 - Charge the round-bottom flask with the crude **1-Hydroxy-2-pentanone**, filling it to no more than two-thirds of its capacity.
- System Evacuation:

- Turn on the condenser cooling water.
- Ensure all connections are secure and begin to slowly evacuate the system using the vacuum pump.
- Reduce the pressure gradually to the desired level (e.g., 10-20 mmHg). A lower pressure will decrease the required distillation temperature.
- Heating and Distillation:
 - Once a stable vacuum is achieved, begin gentle heating of the distillation flask using the heating mantle.
 - Turn on the magnetic stirrer to a moderate speed.
 - Observe the mixture for signs of boiling.
- Fraction Collection:
 - Forerun: Collect the first fraction (forerun), which will contain lower-boiling impurities. The distillation head temperature will be unstable during this phase.
 - Main Fraction: As the temperature at the distillation head stabilizes, change the receiving flask to collect the main fraction of purified **1-Hydroxy-2-pentanone**. Record the stable temperature and pressure.
 - Final Fraction: When the distillation rate slows and the temperature at the head either drops or begins to rise sharply, stop the distillation. The remaining material in the distillation pot consists of higher-boiling impurities and decomposition products.
- Shutdown Procedure:
 - Turn off and lower the heating mantle.
 - Allow the system to cool to room temperature.
 - Slowly and carefully vent the system to atmospheric pressure. Introducing air too quickly can cause a dangerous rush of air into the apparatus.

- Turn off the vacuum pump and condenser water.
- Disassemble the apparatus and properly store the purified product in a sealed container.
The compound is noted to be hygroscopic.[\[6\]](#)

Workflow Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of α -hydroxy ketones and vicinal (R,R)-diols by *Bacillus clausii* DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](#) [benchchem.com]
- 3. [chemeo.com](#) [chemeo.com]
- 4. [scent.vn](#) [scent.vn]
- 5. [lookchem.com](#) [lookchem.com]
- 6. 1-Hydroxy-2-pentanone CAS#: 64502-89-2 [m.chemicalbook.com]
- 7. 1-Hydroxy-2-pentanone | C5H10O2 | CID 522131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [Application Note: Purification of 1-Hydroxy-2-pentanone by Vacuum Distillation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216695#protocol-for-the-purification-of-1-hydroxy-2-pentanone-by-distillation\]](https://www.benchchem.com/product/b1216695#protocol-for-the-purification-of-1-hydroxy-2-pentanone-by-distillation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com